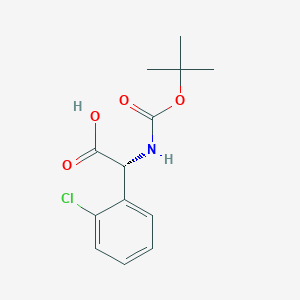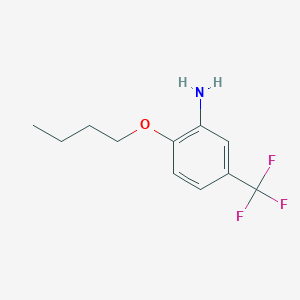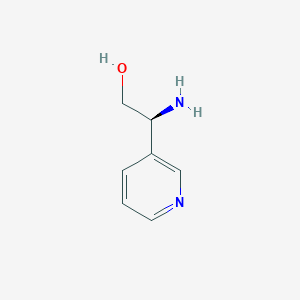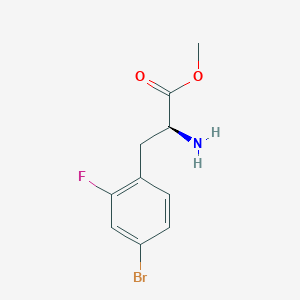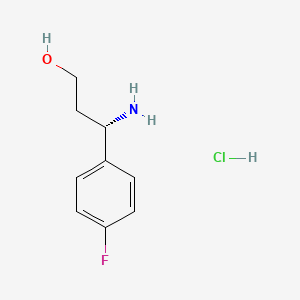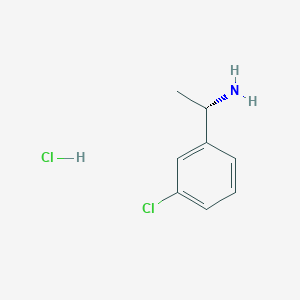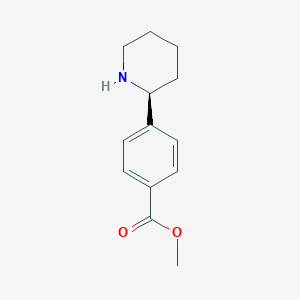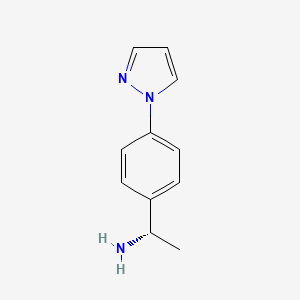
(s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine
Overview
Description
The compound is an amine derivative with a pyrazolyl phenyl group. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Pyrazole is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring attached to a phenyl group via a single bond, with an ethan-1-amine group attached to the phenyl group .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions, such as acting as a nucleophile or base . The presence of the pyrazole ring could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups .Scientific Research Applications
Chemistry and Synthesis
- Heterocyclic Compound Synthesis : A study highlighted the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, showcasing its utility as a building block for synthesizing diverse heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This review emphasizes the compound's significance in heterocyclic and dyes synthesis, offering insights into innovative transformations that could emerge in the near future (Gomaa & Ali, 2020).
Biological Activities
- Anticancer Agents Development : Research on pyrazoline derivatives reveals their potential as anticancer agents. Pyrazoline, a five-membered heterocyclic compound, has garnered interest due to its significant biological effects and versatility in synthesis. The study discusses pyrazoline derivatives' patent literature from 2000-2021, emphasizing their anticancer activity (Ray et al., 2022).
Therapeutic Applications
- Diverse Therapeutic Potential : Pyrazolines have been identified as possessing a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This review sheds light on the recent therapeutic patent literature, discussing the applications of pyrazolines in various domains, indicating their significant role in developing new pharmacological agents (Shaaban, Mayhoub, & Farag, 2012).
Agrochemical and Pharmaceutical Significance
- Synthesis under Microwave Conditions : A novel approach to synthesizing pyrazole derivatives under microwave conditions has been explored, demonstrating the compound's relevance in creating products with agrochemical and pharmaceutical activities. This method highlights the efficient and practical aspects of pyrazole synthesis (Sheetal et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(4-pyrazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWSPVPPKRRCPI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



